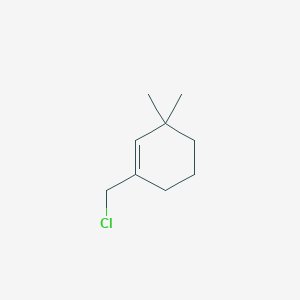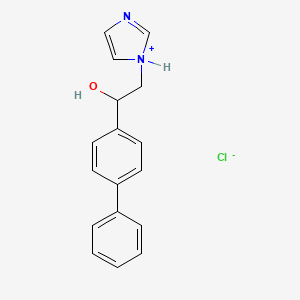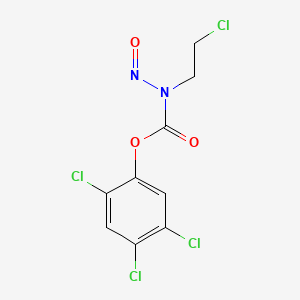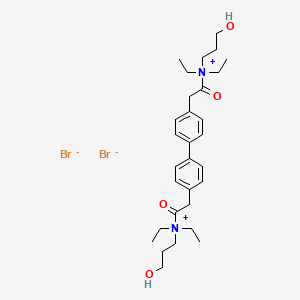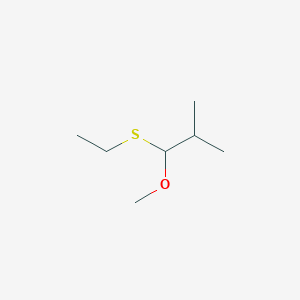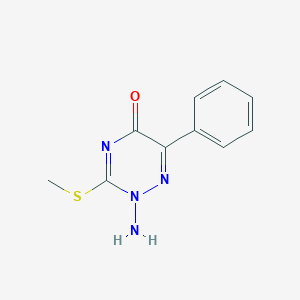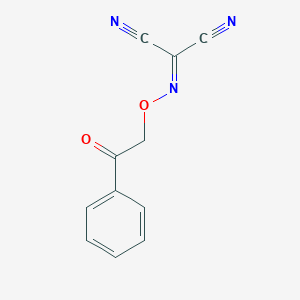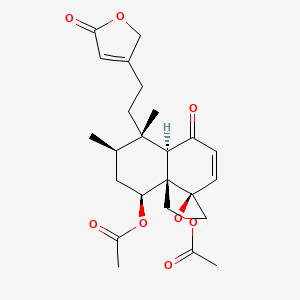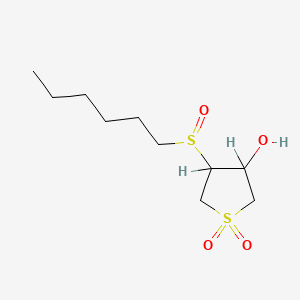
Tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide is a sulfur-containing organic compound It is characterized by the presence of a thiophenol group, a hexylsulfinyl substituent, and a tetrahydrothiopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride.
Introduction of the Hexylsulfinyl Group: The hexylsulfinyl group can be introduced via alkylation of the tetrahydrothiopyran ring at the C-3 position using hexyl halides in the presence of sodium hydride.
Oxidation to Form the 1,1-Dioxide: The final oxidation step involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to convert the thiophenol group to the 1,1-dioxide form.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially forming sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophenol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated thiophenol derivatives.
Aplicaciones Científicas De Investigación
Tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, its sulfur-containing groups can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Tetrahydro-4-(hexylsulfinyl)-3-thiophenol 1,1-dioxide is unique due to the presence of the hexylsulfinyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this substituent .
Propiedades
Número CAS |
79355-78-5 |
|---|---|
Fórmula molecular |
C10H20O4S2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
4-hexylsulfinyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C10H20O4S2/c1-2-3-4-5-6-15(12)10-8-16(13,14)7-9(10)11/h9-11H,2-8H2,1H3 |
Clave InChI |
SYRHGCGUNFJCQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCS(=O)C1CS(=O)(=O)CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


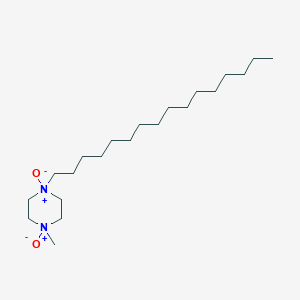
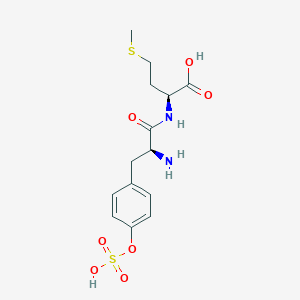

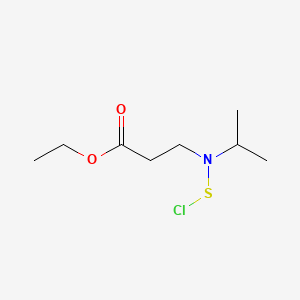
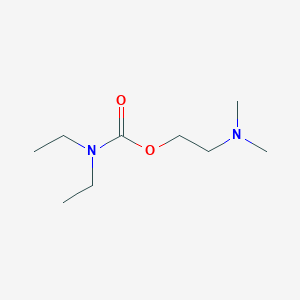
![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
